1-Methyl-5-(3-nitrophenyl)-1H-pyrazole
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Overview
Description
1-Methyl-5-(3-nitrophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the first position and a nitrophenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(3-nitrophenyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the nitration of 1-methyl-5-phenyl-1H-pyrazole using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(3-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products:
Reduction: 1-Methyl-5-(3-aminophenyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-(3-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(3-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes and receptors. This binding can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
1-Methyl-5-phenyl-1H-pyrazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Methyl-5-(4-nitrophenyl)-1H-pyrazole: Similar structure but with the nitro group at a different position, leading to variations in its chemical and biological properties.
Uniqueness: 1-Methyl-5-(3-nitrophenyl)-1H-pyrazole is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. This distinct structure makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-methyl-5-(3-nitrophenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-12-10(5-6-11-12)8-3-2-4-9(7-8)13(14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMGZHMYXHXJTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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